2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(1,3-benzodioxol-5-ylmethylene)acetohydrazide
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Overview
Description
1,2,4-Triazole derivatives are a class of heterocyclic compounds known for their diverse biological activities, including antifungal, antidepressant, anticancer, anti-inflammatory, and analgesic properties. Their versatility in chemical reactions and properties makes them a focal point in medicinal chemistry research.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives typically involves cyclization reactions and the substitution of different functional groups to the triazole ring to enhance desired biological activities. For instance, a synthesis reported by Sarhan et al. (2008) demonstrates the production of triazole derivatives through reactions involving thiosemicarbazides and chloroacetyl chloride, leading to high yields of targeted compounds (Sarhan, Elsherif, Mahmoud, & Habib, 2008).
Molecular Structure Analysis
The molecular structures of 1,2,4-triazole derivatives are characterized using spectroscopic methods such as NMR, IR, and sometimes X-ray crystallography. The structure directly influences the compound's chemical reactivity and biological activity. For example, the crystal structure analysis of N'-(1-phenyl-benzylidene)-2-(thiophen-3-yl)acetohydrazides reveals details about the E configuration around the C=N bond, influencing its reactivity and potential biological interactions (Quoc et al., 2019).
properties
IUPAC Name |
2-[[5-(anilinomethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O3S/c32-24(29-27-14-18-11-12-21-22(13-18)34-17-33-21)16-35-25-30-28-23(15-26-19-7-3-1-4-8-19)31(25)20-9-5-2-6-10-20/h1-14,26H,15-17H2,(H,29,32)/b27-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBWBJFBDASEFP-MZJWZYIUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CSC3=NN=C(N3C4=CC=CC=C4)CNC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)CSC3=NN=C(N3C4=CC=CC=C4)CNC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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